L-368,899 hydrochloride

Behavioral Neuroscience Social Behavior CNS Pharmacology

Select for its unique brain penetration and oral bioavailability, critical for central OXTR studies. Reverses CNS oxytocin effects; >40-fold selectivity over V1a/V2. ≥98% purity (HPLC). Essential tool for behavioral neuroscience. Avoid peripherally-restricted alternatives. For R&D only.

Molecular Formula C26H43ClN4O5S2
Molecular Weight 591.2 g/mol
Cat. No. B8075267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-368,899 hydrochloride
Molecular FormulaC26H43ClN4O5S2
Molecular Weight591.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl
InChIInChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20-,21-,23?,26+;/m1./s1
InChIKeyGIUFQWFJHXXXEQ-HWGPDNRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-368,899 Hydrochloride: A Blood-Brain-Barrier-Penetrant, Non-Peptide Oxytocin Receptor Antagonist for Central and Peripheral Research Applications


L-368,899 hydrochloride is a non-peptide, orally bioavailable, competitive oxytocin receptor (OXTR) antagonist originally developed by Merck & Co. for preterm labor and advanced to Phase I clinical trials [1]. It exhibits high affinity for human uterine OXTR (Ki = 13 nM) and rat uterine OXTR (Ki = 3.6 nM), with >40-fold selectivity over vasopressin V1a (IC50 = 370 nM) and V2 (IC50 = 570 nM) receptors [2]. Unlike most in-class antagonists, L-368,899 rapidly crosses the blood-brain barrier and accumulates in limbic brain regions, making it a standard pharmacological tool for dissecting central oxytocinergic signaling in behavioral neuroscience [3].

Why Oxytocin Receptor Antagonists Cannot Be Interchanged: The L-368,899 Hydrochloride Specificity Gap


Oxytocin receptor antagonists span peptide (atosiban, barusiban) and non-peptide (retosiban, L-371,257, SSR-126768A) chemical classes with profoundly divergent pharmacokinetic and selectivity profiles that preclude functional interchangeability [1]. The clinically approved peptide atosiban exhibits higher affinity for vasopressin V1a receptors (Ki = 3.5 nM) than for OXTR (Ki = 81 nM), compromising target specificity [2]. The non-peptide L-371,257, despite oral bioavailability, is excluded from the CNS, while retosiban shows low predicted brain penetration . L-368,899 hydrochloride occupies a unique position as the only well-characterized OXTR antagonist combining oral bioavailability, confirmed CNS penetration with limbic accumulation, and clean OXTR selectivity uncontaminated by V1a cross-affinity. Substituting any comparator without verifying these dimensions risks either peripheral restriction, vasopressinergic off-target effects, or inadequate brain exposure—each fatal to central oxytocin research.

L-368,899 Hydrochloride: Quantitative Differential Evidence for Scientific Selection vs. Closest Analogs


CNS Penetration vs. Peripherally-Restricted L-371,257: Blood-Brain Barrier Crossing with Limbic Accumulation

L-368,899 hydrochloride is distinguished from the structurally related non-peptide OXTR antagonist L-371,257 by its ability to cross the blood-brain barrier and accumulate in limbic brain regions. L-371,257 is explicitly classified as a non-BBB penetrant, peripherally selective antagonist . In contrast, L-368,899 administered intravenously (1 mg/kg) in rhesus monkeys was detected in CSF and selectively accumulated in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus—but not other brain areas [1]. In coyotes, L-368,899 peaked in CSF at 15–30 minutes after intramuscular injection [2]. This functional dichotomy enables CNS-specific experimental designs impossible with L-371,257.

Behavioral Neuroscience Social Behavior CNS Pharmacology

Selectivity Advantage Over Atosiban: OXTR-Specific Antagonism Without Vasopressin V1a Contamination

L-368,899 hydrochloride provides genuine OXTR selectivity, whereas the clinically approved peptide atosiban is a dual OXTR/V1a antagonist with higher affinity for the vasopressin V1a receptor. L-368,899 binds human OXTR with Ki = 13 nM (IC50 = 26 nM in human uterus radioligand binding) [1] and shows IC50 values of 370 nM at V1a and 570 nM at V2, yielding >28-fold and >44-fold selectivity respectively . In sharp contrast, atosiban binds human OXTR with Ki = 81 nM but binds V1a with Ki = 3.5 nM—a 23-fold preference for the vasopressin receptor over the nominal target [2]. This means atosiban at pharmacologically relevant concentrations will significantly occupy V1a receptors, confounding interpretation of OXTR-mediated effects.

Receptor Selectivity Off-Target Profiling Tocolysis Research

Combined Oral Bioavailability and CNS Penetration: A Unique Dual Profile vs. Peptide and Non-Peptide Comparators

No other OXTR antagonist in the research tool arsenal simultaneously achieves oral bioavailability and validated CNS penetration. L-368,899 hydrochloride demonstrates oral bioavailability of 14–41% in rats (dose-dependent, 5–25 mg/kg) and 17–41% in dogs (5–33 mg/kg) [1], with 35% estimated from radioreceptor assay in rats, 25% in dogs, and 21% in chimpanzees [2]. Peptide antagonists atosiban and barusiban lack oral bioavailability entirely and require intravenous administration [3]. The potent non-peptide retosiban (Ki = 0.65 nM) is orally active but has low predicted CNS penetration [4]. The non-peptide L-371,257 is orally bioavailable but BBB-impermeable . L-368,899 uniquely enables both oral dosing and central target engagement, critical for chronic dosing paradigms in behavioral studies.

Oral Bioavailability CNS Drug Delivery Formulation Flexibility

Functional Antagonism Potency In Vivo: ED50 and pA2 Values vs. L-371,257

L-368,899 hydrochloride demonstrates superior functional antagonism potency in vivo compared to L-371,257. In the rat isolated uterus, L-368,899 exhibits pA2 = 8.9 [1], while L-371,257 has pA2 = 8.4 . In situ, L-368,899 inhibits oxytocin-stimulated uterine contractions with an intravenous ED50 of 0.35 mg/kg, and an intraduodenal AD50 of 7.0 mg/kg [1]. L-371,257 similarly blocks OT-stimulated uterine activity after i.v. and intraduodenal administration, but quantitative ED50 values are not directly comparable in published studies [2]. The 0.5-log-unit higher pA2 for L-368,899 translates to approximately 3.2-fold greater functional antagonist potency at the tissue level.

In Vivo Pharmacology Functional Assay Uterine Contractility

Multi-Species CNS Pharmacokinetic Validation: Rhesus Monkey and Coyote CSF Confirmation

L-368,899 hydrochloride is the only OXTR antagonist with published CSF detection and brain tissue accumulation data across multiple non-rodent species—an evidentiary standard unmatched by any comparator. In rhesus monkeys, intravenous L-368,899 (1 mg/kg) entered CSF within 60 minutes and accumulated in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus [1]. In coyotes, intramuscular L-368,899 peaked in CSF at 15–30 minutes post-injection, with 40-fold selectivity for coyote OXTR (Ki = 12 nM) over vasopressin V1a [2]. No comparable multi-species CSF pharmacokinetic data exist for retosiban, barusiban, SSR-126768A, or L-371,257. Atosiban, as a peptide, is excluded from CNS entry by the blood-brain barrier [3].

CNS Pharmacokinetics Translational Research CSF Biomarker

Aqueous Solubility and Formulation Flexibility: Enabling Both Oral and Intravenous Use Across Experimental Paradigms

L-368,899 hydrochloride exhibits aqueous solubility of 3.7 mg/mL at pH 5.0 [1], a physicochemical property that directly enables both oral and intravenous formulation without requiring complex solubilization strategies. This solubility profile contributed to its selection as the first orally active OXTR antagonist to enter clinical trials [2]. In contrast, the peptide antagonists atosiban and barusiban have limited solubility profiles necessitating parenteral administration only [3]. The combination of adequate aqueous solubility with oral bioavailability and CNS penetration positions L-368,899 as the most formulation-versatile OXTR antagonist available for research use.

Formulation Science Route of Administration Preclinical Development

Optimal Research and Procurement Application Scenarios for L-368,899 Hydrochloride Based on Quantitative Differential Evidence


Central Oxytocin Receptor Blockade in Behavioral Neuroscience: Social Behavior, Pair Bonding, and Maternal Behavior Studies

L-368,899 hydrochloride is the preferred OXTR antagonist for any study requiring central nervous system target engagement after systemic administration. Its validated CSF penetration with peak concentrations at 15–30 minutes post-injection and selective limbic accumulation in hypothalamus, amygdala, hippocampus, septum, and orbitofrontal cortex [1] enable blockade of oxytocin-dependent social behaviors including pair bonding, maternal interest, sexual behavior, and social recognition—effects demonstrated in both rodent and non-human primate models [2]. The peripherally restricted L-371,257 cannot substitute for this application; atosiban and barusiban are BBB-impermeable peptides [3].

Chronic Oral Dosing Paradigms in Rodent Models: Longitudinal Behavioral or Endocrine Studies

For experimental designs requiring repeated daily dosing over days to weeks without surgical intervention, L-368,899 hydrochloride's oral bioavailability (14–41% in rats, 17–41% in dogs) [1] enables oral gavage or dietary administration while maintaining CNS penetration. No other OXTR antagonist with validated brain exposure offers oral bioavailability: L-371,257 is orally active but BBB-impermeable; retosiban has low predicted CNS penetration; atosiban and barusiban require intravenous injection [2]. This makes L-368,899 uniquely suited for chronic stress, developmental, or endocrine studies where repeated handling for injection would confound behavioral endpoints.

OXTR-Specific Pharmacological Dissection Without Vasopressinergic Cross-Talk

Investigators seeking to attribute effects specifically to OXTR blockade—rather than combined OXTR/V1a antagonism—must select L-368,899 hydrochloride. Its >40-fold selectivity for OXTR (IC50 = 370 nM at V1a, 570 nM at V2) over vasopressin receptors [1] contrasts sharply with atosiban's inverted selectivity profile (V1a Ki = 3.5 nM vs. OXTR Ki = 81 nM) [2]. In experimental systems where vasopressin V1a receptors modulate overlapping physiological endpoints (uterine contractility, social behavior, stress responses), atosiban's V1a-dominant pharmacology introduces an intractable confound, whereas L-368,899 provides cleaner OXTR target attribution [3].

Translational CNS Oxytocin Research in Large Animal Models: Primate and Canid Studies

L-368,899 hydrochloride is the only OXTR antagonist with published CSF detection and brain tissue pharmacokinetics in non-human primates (rhesus macaque) and canids (coyote). Its coyote OXTR binding affinity (Ki = 12 nM, 40-fold selective over V1a) and CSF time course (peak 15–30 min post-intramuscular injection) have been explicitly characterized to support behavioral neuroendocrinology research in socially monogamous species [1]. In rhesus monkeys, i.v. L-368,899 at 1 mg/kg entered CSF and accumulated in limbic brain regions, demonstrating CNS target engagement sufficient to reduce maternal and sexual behaviors [2]. No comparator antagonist has equivalent translational CNS pharmacokinetic evidence in large animal models, making L-368,899 the default and only evidence-backed choice for these experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-368,899 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.